Triostam

Description

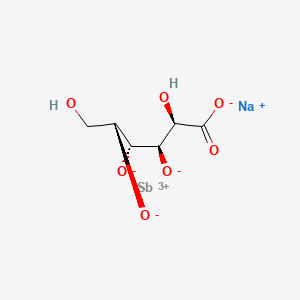

Triostam (sodium antimony gluconate) is an antimonial compound historically used in the treatment of schistosomiasis, a parasitic disease caused by Schistosoma haematobium. Developed by Burroughs Wellcome & Co., this compound was a key therapeutic agent in mid-20th-century chemotherapy trials for urinary schistosomiasis. Its mechanism involves the inhibition of parasitic enzymes, particularly those critical to energy metabolism, leading to paralysis and death of the parasite .

This compound is administered via intravenous or intramuscular routes, with dosing regimens tailored to patient tolerance and disease severity. Despite its efficacy, its use has declined due to toxicity concerns, including cardiotoxicity and nephrotoxicity, which are common limitations of antimonial drugs .

Properties

CAS No. |

12550-17-3 |

|---|---|

Molecular Formula |

C6H8NaO7Sb |

Molecular Weight |

336.87 g/mol |

IUPAC Name |

sodium;antimony(3+);(2R,3S,4R,5R)-2,6-dihydroxy-3,4,5-trioxidohexanoate |

InChI |

InChI=1S/C6H9O7.Na.Sb/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7,11H,1H2,(H,12,13);;/q-3;+1;+3/p-1/t2-,3-,4+,5-;;/m1../s1 |

InChI Key |

JEKOQEIHGHQVEI-ZBHRUSISSA-M |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)[O-])[O-])[O-])O.[Na+].[Sb+3] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)[O-])[O-])[O-])O.[Na+].[Sb+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Triostam typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product, adhering to stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

Triostam undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Triostam has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in various chemical studies to understand reaction mechanisms and kinetics.

Biology: this compound is studied for its effects on biological systems, particularly its interactions with enzymes and other biomolecules.

Industry: this compound is used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Triostam involves its interaction with specific molecular targets in the parasite. It disrupts the normal functioning of these targets, leading to the death of the parasite. The exact molecular pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Key Findings :

- This compound ’s gluconate ligand facilitates rapid absorption but results in shorter half-life compared to Astiban’s dimercaptosuccinate structure, which enhances stability and prolongs therapeutic effects .

- Meglumine antimoniate , a later-generation antimonial, exhibits superior bioavailability due to its ligand design, reducing dosing frequency .

Efficacy in Schistosomiasis Treatment

| Compound | Cure Rate (Urinary Schistosomiasis) | Dosage Regimen |

|---|---|---|

| This compound | 70–80% | 30 mg/kg over 5–7 days |

| Astiban | 85–90% | 40 mg/kg over 5 days |

| Meglumine antimoniate | 90–95% | 20 mg/kg over 10 days |

Key Findings :

Key Findings :

- This compound ’s cardiotoxicity limits its use in patients with pre-existing heart conditions.

- Astiban ’s hepatotoxicity and meglumine antimoniate ’s renal risks highlight the need for patient-specific drug selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.